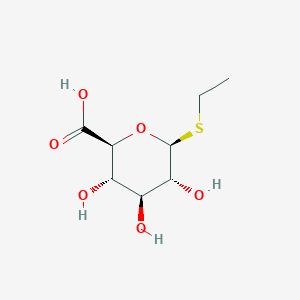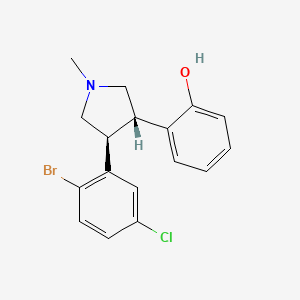
Flurbiprofen Acyl-β-D-glucuronide Allyl Ester(Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flurbiprofen Acyl-β-D-glucuronide Allyl Ester (Mixture of Diastereomers) is a complex chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound is a derivative of flurbiprofen, which is known for its anti-inflammatory, analgesic, and antipyretic properties. The esterification with acyl-β-D-glucuronide and allyl groups results in a mixture of diastereomers, which can have varying biological activities and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Flurbiprofen Acyl-β-D-glucuronide Allyl Ester involves multiple steps, starting from the parent compound, flurbiprofen. The process typically includes the following steps:
Esterification: Flurbiprofen is first esterified with β-D-glucuronic acid under acidic conditions to form Flurbiprofen Acyl-β-D-glucuronide.
Allylation: The resulting compound is then reacted with allyl bromide in the presence of a base, such as potassium carbonate, to introduce the allyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled esterification and allylation reactions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the mixture of diastereomers is consistent and meets the required specifications through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Flurbiprofen Acyl-β-D-glucuronide Allyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Flurbiprofen Acyl-β-D-glucuronide Allyl Ester has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying esterification and glucuronidation reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of Flurbiprofen Acyl-β-D-glucuronide Allyl Ester involves:
Inhibition of Cyclooxygenase (COX) Enzymes: The compound inhibits COX-1 and COX-2 enzymes, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain.
Molecular Targets: The primary targets are the COX enzymes, which play a crucial role in the inflammatory pathway.
Pathways Involved: The inhibition of COX enzymes leads to decreased production of inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flurbiprofen Acyl-β-D-glucuronide: Lacks the allyl ester group but shares similar anti-inflammatory properties.
Ibuprofen Acyl-β-D-glucuronide: Another NSAID derivative with similar esterification but different parent compound.
Ketoprofen Acyl-β-D-glucuronide: Similar structure but derived from ketoprofen.
Uniqueness
Flurbiprofen Acyl-β-D-glucuronide Allyl Ester is unique due to the presence of the allyl ester group, which can influence its biological activity and pharmacokinetic properties. The mixture of diastereomers also adds complexity to its behavior and effects, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
1799830-00-4 |
|---|---|
Molekularformel |
C₂₄H₂₅FO₈ |
Molekulargewicht |
460.45 |
Synonyme |
1-(2-Fluoro-α-methyl[1,1’-biphenyl]-4-acetate)-β-D-glucopyranuronic Acid Allyl Ester; Flurbiprofen Glucuronide Allyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate](/img/structure/B1146937.png)



![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)

